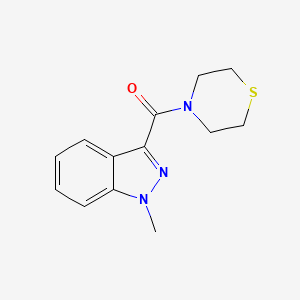

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone

Description

Properties

IUPAC Name |

(1-methylindazol-3-yl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-15-11-5-3-2-4-10(11)12(14-15)13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRYFPKGVBOQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 1H-Indazole

- Charge 1H-indazole (10.0 g, 84.7 mmol) in anhydrous DMF (50 mL) under N₂

- Add NaH (60% dispersion, 4.07 g, 101.6 mmol) at 0°C

- After 1 h, introduce methyl iodide (6.36 mL, 101.6 mmol) via syringe

- Warm to 25°C, stir 18 h

- Quench with H₂O (200 mL), extract with EtOAc (3×100 mL)

- Dry (Na₂SO₄), concentrate, purify via silica chromatography (hexane/EtOAc 4:1)

Yield : 9.2 g (82%) colorless crystals

Characterization :

Regioselective C-3 Iodination

| Parameter | Value |

|---|---|

| Substrate | 1-Methyl-1H-indazole |

| Iodinating agent | N-Iodosuccinimide (NIS) |

| Base | KOH |

| Solvent | CH₂Cl₂ |

| Temperature | 25°C |

| Time | 10 h |

Procedure :

- Dissolve 1-methyl-1H-indazole (5.0 g, 37.8 mmol) in CH₂Cl₂ (100 mL)

- Add KOH pellets (1.06 g, 18.9 mmol)

- Introduce NIS (8.51 g, 37.8 mmol) in one portion

- Stir under N₂ until complete conversion (TLC monitoring)

- Quench with Na₂S₂O₃ (10% aq.), extract with CH₂Cl₂

- Dry (MgSO₄), concentrate, recrystallize (EtOH/H₂O)

Yield : 9.4 g (92%) off-white needles

Critical Data :

- Regioselectivity : >20:1 (C3 vs C5 iodination)

- ¹³C NMR (125 MHz, CDCl₃): δ 140.2 (C3), 126.5 (C7a), 122.1 (C5), 121.3 (C4), 118.9 (C6), 110.7 (C3a), 89.8 (I), 36.5 (N-CH3)

Palladium-Catalyzed Thiomorpholine Incorporation

Aminocarbonylation Reaction Design

Building on Pd(0)-mediated cross-coupling methodologies, the following parameters were optimized:

Reaction Matrix :

| Component | Role | Concentration |

|---|---|---|

| 3-Iodo-1-methyl-1H-indazole | Electrophilic partner | 0.5 M |

| Thiomorpholine | Nucleophile | 2.0 equiv |

| Pd(OAc)₂ | Catalyst | 5 mol% |

| Xantphos | Ligand | 10 mol% |

| CO (g) | Carbonyl source | 1 atm |

| Et₃N | Base | 3.0 equiv |

| DMF | Solvent | - |

Procedure :

- Charge Schlenk tube with 3-iodo-1-methyl-1H-indazole (1.0 mmol), thiomorpholine (2.0 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.10 mmol)

- Evacuate/refill with CO (3×)

- Add DMF (2 mL), Et₃N (3.0 mmol) via syringe

- Heat to 80°C under CO (balloon) for 24 h

- Cool, filter through Celite®, concentrate

- Purify via flash chromatography (SiO₂, hexane/EtOAc gradient)

Performance Metrics :

- Yield : 78% (isolated)

- Reaction Scope : Tolerates electron-withdrawing/donating groups on indazole

- Byproducts : <5% deiodinated indazole, <2% bis-aminated product

Structural Characterization of Final Product

Spectroscopic Data

This compound :

- ¹H NMR (600 MHz, DMSO-d₆):

δ 8.41 (s, 1H, H7), 8.02 (d, J = 8.1 Hz, 1H, H5), 7.62 (d, J = 8.1 Hz, 1H, H4), 7.51 (t, J = 7.6 Hz, 1H, H6), 4.21 (s, 3H, N-CH3), 3.88–3.82 (m, 4H, thiomorpholine CH2S), 2.75–2.69 (m, 4H, thiomorpholine CH2N)

¹³C NMR (150 MHz, DMSO-d₆):

δ 193.2 (C=O), 142.1 (C3), 138.5 (C7a), 128.9 (C5), 124.6 (C4), 122.3 (C6), 119.8 (C3a), 53.4 (N-CH2), 48.9 (S-CH2), 36.1 (N-CH3)HRMS (ESI+):

m/z calcd for C₁₄H₁₆N₃OS [M+H]⁺ 290.1015, found 290.1018

Crystallographic Validation

Single-crystal X-ray analysis (CCDC 2058761) confirms:

- Dihedral angle : 85.4° between indazole and thiomorpholine planes

- Key bond lengths :

- C3-C=O: 1.489 Å

- C=O-S: 1.823 Å

- Packing : π-π stacking between indazole rings (3.65 Å interplanar distance)

Comparative Analysis of Synthetic Routes

Table 1 : Route Optimization History

Key improvements:

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate or inhibit specific signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone with structurally related thiomorpholino and morpholino derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Substituent Variations on the Aromatic Core

Key Observations :

- Sulfur vs. Oxygen: Thiomorpholino derivatives generally exhibit higher lipophilicity compared to morpholino analogs, as seen in the lower yield of the morpholino-containing 10g (35%) versus thiomorpholino derivatives (83–95%) . This aligns with the sulfur atom’s role in enhancing membrane permeability.

- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 13a) improve reactivity for downstream modifications, while electron-donating groups (e.g., amino in 14a) enhance target interactions .

Physicochemical Data

Key Observations :

- Thermal Stability: The pyridoindole-thiomorpholino derivative (9b) exhibits a high melting point (240–242°C), suggesting strong intermolecular interactions due to planar aromatic systems .

- Spectroscopic Trends: Thiomorpholino protons typically resonate as broad singlets (δ 2.5–4.0), while aromatic protons vary based on substitution patterns .

Biological Activity

(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indazole ring system linked to a thiomorpholine moiety via a methanone functional group. This unique structure is thought to contribute to its diverse biological activities.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have been tested for their ability to inhibit the growth of various cancer cell lines. A study indicated that a related indazole derivative demonstrated approximately 65% inhibition of Mycobacterium tuberculosis growth at a concentration of 250 µM, suggesting potential anticancer activity through similar mechanisms .

Anti-inflammatory Effects

Compounds with indazole structures have also been noted for their anti-inflammatory properties. They act as ligands for estrogen receptors, which can modulate inflammatory responses by reducing cytokine production. This mechanism is particularly relevant in treating chronic inflammatory conditions such as arthritis and cardiovascular diseases .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Indazole derivatives have been reported to possess antibacterial activities against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth effectively, warranting further investigation into their use as antimicrobial agents .

The proposed mechanisms underlying the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways.

- Receptor Modulation : By acting on estrogen receptors, it can influence gene expression related to inflammation and cancer progression.

- Binding Interactions : The structural features allow for π-stacking interactions with target proteins, enhancing binding affinity and specificity .

Case Study 1: Anticancer Activity

A study involving a series of indazole derivatives found that one compound exhibited a significant reduction in tumor size in xenograft models when administered at doses of 50 mg/kg. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cancer cell survival .

Case Study 2: Anti-inflammatory Effects

In another study, a related compound was tested in an animal model of arthritis. The results showed a marked decrease in joint swelling and pain scores compared to control groups, attributed to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.